molecular formula C17H20N2O B7556862 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine

3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine

Cat. No. B7556862
M. Wt: 268.35 g/mol
InChI Key: TWZDATOBMDONHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine is a chemical compound that has been recently studied for its potential applications in scientific research. This compound, also known as MPYC, belongs to the class of cyclobutane-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine in the brain, which can lead to improved cognitive function and reduced symptoms of neurological disorders. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in research studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine in lab experiments is its high purity and availability in large quantities. This makes it easy to conduct experiments and obtain reliable results. However, one of the limitations of using this compound is its specificity towards the dopamine transporter, which limits its potential applications in other scientific fields.

Future Directions

There are several future directions for the study of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies can be conducted to explore its potential applications in other scientific fields such as medicinal chemistry and pharmacology. Overall, the study of this compound has the potential to lead to the development of new treatments for various disorders and improve our understanding of the brain and its functions.

Synthesis Methods

The synthesis of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine involves the reaction of 3-(3-methoxyphenyl)cyclobutanone and pyridin-4-ylmethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for research purposes.

Scientific Research Applications

3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to be a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and ADHD.

properties

IUPAC Name

3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-20-17-4-2-3-14(11-17)15-9-16(10-15)19-12-13-5-7-18-8-6-13/h2-8,11,15-16,19H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZDATOBMDONHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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